molecular formula C13H16F2O2 B13081669 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one

Cat. No.: B13081669
M. Wt: 242.26 g/mol
InChI Key: ZLFPLLYLMQCFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H16F2O2. It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a propanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one typically involves the reaction of 3,5-difluoro-4-isobutoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and isobutoxy group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one is unique due to the presence of both fluorine atoms and the isobutoxy group, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16F2O2

Molecular Weight

242.26 g/mol

IUPAC Name

1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]propan-1-one

InChI

InChI=1S/C13H16F2O2/c1-4-12(16)9-5-10(14)13(11(15)6-9)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3

InChI Key

ZLFPLLYLMQCFKP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)OCC(C)C)F

Origin of Product

United States

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